3-Azabicyclo[4.1.0]heptan-1-amine dihydrochloride
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Overview
Description
3-Azabicyclo[4.1.0]heptan-1-amine dihydrochloride is a chemical compound with the molecular formula C6H14Cl2N2.
Preparation Methods
The synthesis of 3-Azabicyclo[4.1.0]heptan-1-amine dihydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent to convert the nitrile group into the desired amine . The reaction conditions are usually mild, and the process can be scaled up for industrial production .
Chemical Reactions Analysis
3-Azabicyclo[4.1.0]heptan-1-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions, such as the one involving LiAlH4, are commonly used in its synthesis.
Substitution: The compound can participate in substitution reactions with various reagents, leading to the formation of different derivatives.
Common reagents used in these reactions include aluminum chloride (AlCl3) and iron chloride (FeCl3), which have shown notable catalytic activity . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Azabicyclo[4.1.0]heptan-1-amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Azabicyclo[4.1.0]heptan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can mimic the fragment of meta-substituted benzenes in biologically active compounds, leading to improved physicochemical properties . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Azabicyclo[4.1.0]heptan-1-amine dihydrochloride can be compared to other similar compounds, such as 3-Azabicyclo[3.1.1]heptanes. Both compounds share similar structural features and physicochemical properties . this compound is unique in its specific applications and the types of reactions it undergoes .
Similar compounds include:
These compounds are often studied for their potential as bioisosteres and their applications in various scientific fields .
Properties
Molecular Formula |
C6H14Cl2N2 |
---|---|
Molecular Weight |
185.09 g/mol |
IUPAC Name |
3-azabicyclo[4.1.0]heptan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N2.2ClH/c7-6-3-5(6)1-2-8-4-6;;/h5,8H,1-4,7H2;2*1H |
InChI Key |
AVYSTUUSTBYGPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2(C1C2)N.Cl.Cl |
Origin of Product |
United States |
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